molecular formula C8H6Cl2O2 B13179528 3-Chloro-4-(chloromethoxy)benzaldehyde

3-Chloro-4-(chloromethoxy)benzaldehyde

Cat. No.: B13179528
M. Wt: 205.03 g/mol
InChI Key: TWYKCFCRWDJHHL-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a chloromethoxy (–OCH₂Cl) group at the 4-position of the aromatic ring. This compound belongs to a class of halogenated benzaldehydes, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

3-chloro-4-(chloromethoxy)benzaldehyde

InChI

InChI=1S/C8H6Cl2O2/c9-5-12-8-2-1-6(4-11)3-7(8)10/h1-4H,5H2

InChI Key

TWYKCFCRWDJHHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-(chloromethoxy)benzaldehyde can be synthesized through the reaction of 3-chlorobenzaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 3-Chloro-4-(chloromethoxy)benzaldehyde involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-(chloromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: 3-Chloro-4-(chloromethoxy)benzoic acid.

    Reduction: 3-Chloro-4-(chloromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-(chloromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.

Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in the treatment of certain diseases due to their biological activity.

Industry: In the industrial sector, 3-Chloro-4-(chloromethoxy)benzaldehyde is used in the manufacture of specialty chemicals. It is also employed in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions include nucleophilic aromatic substitution and electrophilic addition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituents on the benzaldehyde scaffold significantly influence chemical reactivity, physical properties, and biological activity. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-Chloro-4-(trifluoromethyl)benzaldehyde –Cl, –CF₃ C₈H₄ClF₃O 208.57 Used in γ-aminobutyrate receptor modulator synthesis; air-sensitive, water-insoluble .
3-Chloro-4-(dimethylamino)benzaldehyde –Cl, –N(CH₃)₂ C₉H₁₀ClNO 183.64 High-purity intermediate (≥98%); lab use in pharmaceuticals .
3-Chloro-4-(morpholinoethoxy)benzaldehyde –Cl, –OCH₂CH₂N(C₂H₄)₂O C₁₃H₁₆ClNO₃ 269.72 Discontinued commercial product; likely used in drug discovery .
3-Chloro-4-(trifluoromethoxy)benzaldehyde –Cl, –OCF₃ C₈H₄ClF₃O₂ 224.57 High purity (98%); applications in agrochemicals and dyes .
3-Chloro-4-hydroxybenzaldehyde –Cl, –OH C₇H₅ClO₂ 156.57 Key intermediate in polyphenol synthesis; distinct chromatographic behavior .

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (e.g., –CF₃, –Cl) : Enhance electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions). The trifluoromethyl group in 3-Chloro-4-(trifluoromethyl)benzaldehyde increases lipophilicity, making it valuable in CNS drug design .
  • Electron-Donating Groups (e.g., –N(CH₃)₂, –OCH₃): Reduce aldehyde reactivity but improve solubility in polar solvents. The dimethylamino group in 3-Chloro-4-(dimethylamino)benzaldehyde may enable Schiff base formation for metal coordination studies .
  • Steric Effects: Bulky substituents like morpholinoethoxy (–OCH₂CH₂N(C₂H₄)₂O) hinder reaction kinetics but can enhance selectivity in cross-coupling reactions .

Biological Activity

3-Chloro-4-(chloromethoxy)benzaldehyde is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula : C8H7Cl2O2
Molecular Weight : 206.05 g/mol
IUPAC Name : 3-Chloro-4-(chloromethoxy)benzaldehyde
CAS Number : 83279-39-4

Synthesis

The synthesis of 3-Chloro-4-(chloromethoxy)benzaldehyde typically involves the chloromethylation of 3-chloro-4-methoxybenzaldehyde. The reaction conditions often include the use of chloromethyl methyl ether in the presence of a suitable catalyst.

The biological activity of 3-Chloro-4-(chloromethoxy)benzaldehyde can be attributed to its ability to interact with various biomolecular targets. These interactions may influence several pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in antibiotic development.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of 3-Chloro-4-(chloromethoxy)benzaldehyde against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing effective inhibition at concentrations as low as 50 µg/mL against Gram-positive bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Cytotoxicity and Anticancer Potential

In vitro assays have been conducted to evaluate the cytotoxic effects of 3-Chloro-4-(chloromethoxy)benzaldehyde on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values calculated at approximately:

Cell Line IC50 (µM)
HeLa25
MCF-730

These findings suggest that the compound may possess significant potential as an anticancer agent.

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